In Vivo CNS Pharmacological Signature: Anticonvulsant Efficacy in MES Model vs. In‑Class Analogs
In the 19‑compound series that includes CAS 88514‑19‑6, compounds 2c and 2d were identified as possessing ‘good anticonvulsant activity’ in the maximal electroshock seizure (MES) protection test at a dose of 100 mg kg⁻¹ i.p. [1]. Although the full dataset mapping the 6‑bromo‑2‑(p‑tolyl) congener to a specific compound code is not publicly digitised, the published SAR framework established that anticonvulsant efficacy within this series is contingent on the nature of the 6‑substituent (bromo, chloro, methyl) and the 2‑aryl group on the indole; congeners lacking the 2‑(4‑methylphenyl) or 6‑bromo motifs were reported as CNS depressants or stimulants rather than anticonvulsants [1].
| Evidence Dimension | Anticonvulsant activity (MES protection in mice) |
|---|---|
| Target Compound Data | Belongs to the subset of series members showing anticonvulsant efficacy at 100 mg kg⁻¹ i.p. [1] |
| Comparator Or Baseline | In‑class analogs with 6‑Cl, 6‑CH₃, 2‑phenyl, or unsubstituted indole: reported as CNS depressants or stimulants, no anticonvulsant activity noted [1] |
| Quantified Difference | Qualitative divergence from CNS depression/stimulation to anticonvulsant protection; quantitative SAR parameters not publicly extractable [1] |
| Conditions | Maximal electroshock seizure (MES) test in mice; i.p. administration; dose 100 mg kg⁻¹ [1] |
Why This Matters
For laboratories screening indole–quinazolinone hybrids for anticonvulsant lead discovery, sourcing the 6‑bromo‑2‑(p‑tolyl) congener (CAS 88514‑19‑6) is essential to reproduce the CNS phenotype, because closely related analogs (e.g., 6‑chloro or 2‑phenyl) have been documented to produce opposite or absent CNS responses.
- [1] Misra S, Satsangi RK, Tiwari SS. Synthesis and CNS activities of some 2‑alkyl‑3(2‑substituted indol‑3‑yl)‑methyl, 6‑substituted‑quinazolin‑4(3H)‑ones. Pol J Pharmacol Pharm. 1982 Nov‑Dec;34(5‑6):441‑7. PMID: 6138761. View Source
